molecular formula C11H7N3O3S B2415589 N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide CAS No. 1226458-54-3

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Cat. No.: B2415589
CAS No.: 1226458-54-3
M. Wt: 261.26
InChI Key: NTBWAASIWJBWLK-UHFFFAOYSA-N
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Description

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a thiophene ring, an oxadiazole ring, and a furan ring, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O3S/c15-9(8-2-1-4-16-8)12-11-14-13-10(17-11)7-3-5-18-6-7/h1-6H,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBWAASIWJBWLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NN=C(O2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of thiophene-3-carboxylic acid hydrazide with furan-2-carbonyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring . The reaction conditions usually require refluxing the reactants in an appropriate solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring can produce amine derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing oxadiazole moieties often exhibit significant anticancer activity due to their ability to interact with critical cellular targets involved in cancer progression. For instance, derivatives of oxadiazole have been shown to selectively inhibit carbonic anhydrases (CAs), which are implicated in tumorigenesis. In vitro studies have demonstrated that certain oxadiazole derivatives can induce apoptosis in cancer cell lines while sparing normal cells, highlighting their therapeutic potential .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundIC50 (µM)Target Cell LineMechanism of Action
16a0.089hCA IXEnzyme inhibition
16b0.075PANC-1Apoptosis induction

Antimicrobial Activity

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has also shown promising results in antimicrobial assays. Compounds with similar structures have been evaluated against various bacterial strains, demonstrating efficacy as potential antimicrobial agents. The presence of the thiophene ring is believed to enhance the compound's interaction with microbial targets .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiophene or oxadiazole moieties can significantly impact biological activity. For instance, substituents on the thiophene ring can enhance binding affinity to target enzymes or receptors .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Electron-withdrawing groups on oxadiazoleIncreased anticancer activity
Alkyl substitutions on thiopheneEnhanced antimicrobial properties

Mechanism of Action

The mechanism of action of N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is unique due to its combination of the thiophene, oxadiazole, and furan rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound for research and industrial applications.

Biological Activity

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a heterocyclic compound that has gained attention in various fields due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring , an oxadiazole ring , and a furan ring , which contribute to its diverse chemical reactivity and biological interactions. The presence of these rings allows for various chemical transformations and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been noted for:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes and cancer cell proliferation, potentially modulating pathways critical for disease progression.
  • Induction of Apoptosis : Research indicates that derivatives containing oxadiazole structures can induce apoptosis in cancer cell lines by increasing p53 expression levels and activating caspase pathways .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies have demonstrated:

  • Minimum Inhibitory Concentrations (MIC) : Certain derivatives exhibited MIC values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal activity .

Anticancer Activity

The compound is also being explored for its anticancer potential:

  • Cytotoxicity Studies : In vitro evaluations have shown that derivatives can exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the micromolar range .
Cell LineIC50 Value (μM)Mechanism of Action
MCF-70.65Induction of apoptosis via p53 activation
HeLa2.41Cell cycle arrest at G0-G1 phase
SK-MEL-2SubmicromolarSelective cytotoxicity

Case Studies and Research Findings

  • Antitumor Activity : A study focusing on oxadiazole derivatives highlighted that modifications in the chemical structure could enhance antitumor activity. The introduction of electron-withdrawing groups was found to significantly improve efficacy against cancer cell lines .
  • Inflammatory Response : Another research effort indicated that oxadiazole derivatives could serve as anti-inflammatory agents by inhibiting specific pathways involved in inflammation .

Q & A

Basic Research Questions

Q. What is the synthetic route for N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide, and what intermediates are critical?

  • Methodology : The compound is synthesized via cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide under basic conditions to form the oxadiazole-thiol intermediate. Subsequent functionalization with thiophene derivatives (e.g., via nucleophilic substitution or coupling reactions) introduces the thiophen-3-yl moiety. Key intermediates include 5-furan-2-yl[1,3,4]oxadiazole-2-thiol and its Mannich bases .
  • Validation : Confirm intermediate structures using 1H^1H-NMR and IR spectroscopy. For example, the thiol group (-SH) in the oxadiazole intermediate shows a characteristic 1H^1H-NMR peak at ~13 ppm .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity (>95%).
  • Spectroscopy : 1H^1H-NMR (DMSO-d6d_6) identifies aromatic protons (δ 7.2–8.5 ppm for thiophene and furan) and amide protons (δ 10–12 ppm). 13C^{13}C-NMR confirms carbonyl (C=O, ~165 ppm) and heterocyclic carbons .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 331.39) .

Advanced Research Questions

Q. How can conflicting spectral data during structural elucidation be resolved?

  • Case Study : Discrepancies in 1H^1H-NMR signals (e.g., unexpected splitting or missing peaks) may arise from tautomerism in the oxadiazole-thiol group or solvent interactions.
  • Resolution :

  • Variable Temperature NMR : Perform experiments at 25°C and 60°C to observe dynamic exchange processes.
  • X-ray Crystallography : Resolve ambiguity by determining the crystal structure. For example, hydrogen bonding patterns (e.g., N–H···N interactions) stabilize specific tautomers .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 09) to identify the dominant tautomer .

Q. What strategies optimize the synthesis yield of this compound under green chemistry principles?

  • Methodology :

  • Solvent Selection : Replace toxic solvents (e.g., DMF) with biodegradable alternatives like cyclopentyl methyl ether (CPME) or ethanol-water mixtures.
  • Catalysis : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 3 hours) and improve yield by 15–20% .
  • Workflow : Implement one-pot synthesis to minimize purification steps. For example, sequential cyclization and coupling reactions in a single reactor .

Q. How can structure-activity relationship (SAR) studies be designed to explore its biological potential?

  • Approach :

  • Analog Synthesis : Modify the thiophene (e.g., 2-thienyl vs. 3-thienyl), oxadiazole (e.g., sulfur vs. oxygen), or furan substituents.
  • Bioactivity Assays : Test antimicrobial activity via broth microdilution (MIC values against S. aureus and E. coli) or anticancer activity via MTT assays (IC50_{50} in HeLa cells) .
  • Computational SAR : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of oxadiazole-thiophene hybrids?

  • Analysis : Variations in MIC values (e.g., 2 µg/mL vs. 32 µg/mL) may stem from differences in bacterial strains, assay protocols, or compound purity.
  • Resolution :

  • Standardized Testing : Follow CLSI guidelines for antimicrobial assays, using ATCC reference strains and consistent inoculum sizes.
  • Purity Verification : Re-test compounds with ≥98% purity (confirmed by HPLC) to exclude impurities as confounding factors .

Methodological Tables

Technique Application Key Parameters Reference
Microwave SynthesisAccelerated cyclization reactionsPower: 300 W, Time: 30 min, Solvent: EtOH
X-ray CrystallographyResolving tautomerismSpace group: P21_1/c, R-factor: <0.05
Broth MicrodilutionAntimicrobial activity screeningInoculum: 5×105^5 CFU/mL, Incubation: 24h

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